3-(5-Hydroxy-6-Oxo-1,6-Dihydropyridin-3-Yl)benzonitrile
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Overview
Description
3-(5-Hydroxy-6-Oxo-1,6-Dihydropyridin-3-Yl)benzonitrile is an organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is characterized by a pyridine ring fused with a benzonitrile moiety, which imparts distinct chemical properties.
Preparation Methods
The synthesis of 3-(5-Hydroxy-6-Oxo-1,6-Dihydropyridin-3-Yl)benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of a pyridine derivative with a benzonitrile precursor under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity . Industrial production methods may involve large-scale batch reactions with optimized parameters to maximize efficiency and minimize costs .
Chemical Reactions Analysis
3-(5-Hydroxy-6-Oxo-1,6-Dihydropyridin-3-Yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(5-Hydroxy-6-Oxo-1,6-Dihydropyridin-3-Yl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-Hydroxy-6-Oxo-1,6-Dihydropyridin-3-Yl)benzonitrile involves its interaction with specific molecular targets, such as viral enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby preventing the replication of the virus . This interaction is facilitated by the unique structure of the compound, which allows it to chelate metal ions in the active site of the enzyme .
Comparison with Similar Compounds
Similar compounds to 3-(5-Hydroxy-6-Oxo-1,6-Dihydropyridin-3-Yl)benzonitrile include:
(6-Oxo-1,6-Dihydropyridin-3-Yl)boronic acid: This compound shares a similar pyridine structure but has a boronic acid group instead of a benzonitrile moiety.
2-(2-Oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile: Known for its use as an AMPA receptor antagonist, this compound has a similar core structure but different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H8N2O2 |
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Molecular Weight |
212.20 g/mol |
IUPAC Name |
3-(5-hydroxy-6-oxo-1H-pyridin-3-yl)benzonitrile |
InChI |
InChI=1S/C12H8N2O2/c13-6-8-2-1-3-9(4-8)10-5-11(15)12(16)14-7-10/h1-5,7,15H,(H,14,16) |
InChI Key |
IRHCHFJUGCVFNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CNC(=O)C(=C2)O)C#N |
Origin of Product |
United States |
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